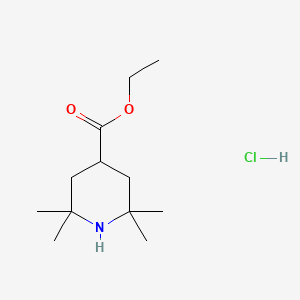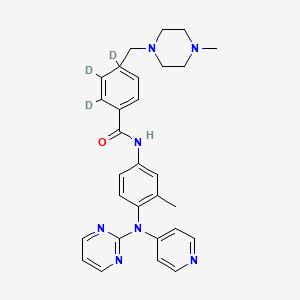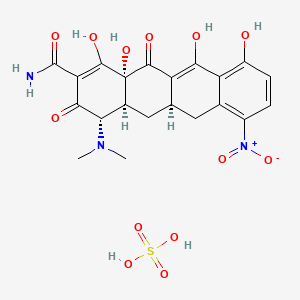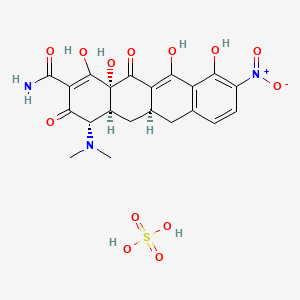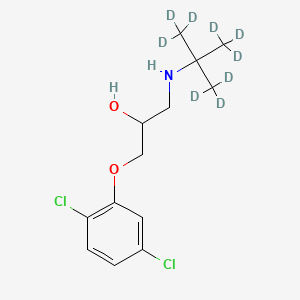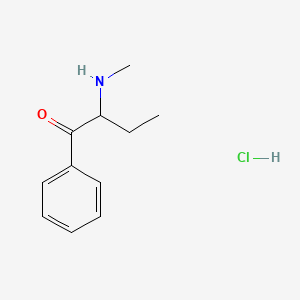
2-(Methylamino)-1-phenylbutan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, also known as 2-MAB-HCl, is a synthetic compound used in research laboratories for a variety of purposes. It is an organic compound that is composed of a phenyl group and a methyl group bonded to a butan-1-one backbone. This compound is a white crystalline solid at room temperature and is soluble in water and organic solvents. It is used in various research applications due to its ability to act as a substrate, inhibitor, or activator of enzymes, receptors, and transporters.
Applications De Recherche Scientifique
X-ray Structures and Computational Studies
2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, also known as buphedrone, has been extensively characterized using X-ray diffraction and computational studies, including density functional theory (DFT) and TDDFT methods. These studies provide insights into the molecular structure and electronic properties of the compound (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Spectroscopic Identification and Derivatization
The compound has been identified and characterized using a combination of spectroscopic techniques, including GC-MS, IR, NMR, and electronic absorption spectroscopy. These methods are crucial for understanding the compound's chemical properties and potential applications (Nycz, Paździorek, Małecki, & Szala, 2016).
Mass, NMR, and IR Spectroscopic Characterization
Mass spectrometry, NMR, and IR spectroscopy have been used to characterize this compound and its related analogs. These techniques provide detailed information about its molecular structure and are essential for research in various scientific fields (Westphal, Junge, Girreser, Greibl, & Doering, 2012).
Formation of Pyridazinium Salts
Research into the formation of pyridazinium salts involving 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride contributes to the understanding of novel chemical reactions and potential pharmaceutical applications (Šimůnek, Pešková, Bertolasi, Lyčka, & Macháček, 2004).
Synthesis of β-Aminoketones
The synthesis of β-aminoketones, including derivatives of 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, provides valuable information for medicinal chemistry and pharmaceutical research (Makarova, Moiseev, & Zemtsova, 2002).
X-ray Powder Diffraction Data
X-ray powder diffraction data of similar compounds, including 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, are essential for the detailed analysis of crystal structure, which is crucial in material science and drug development (Maixner, Jurásek, Kohout, Kuchař, & Kacer, 2017).
Propriétés
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buphedrone (hydrochloride) | |
CAS RN |
166593-10-8 |
Source


|
| Record name | 166593-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


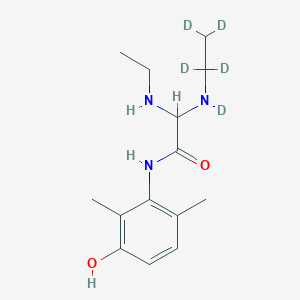
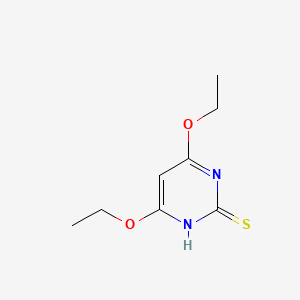
![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)
